molecular formula C20H17N3O4S B2874762 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1007550-66-4

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Numéro de catalogue: B2874762
Numéro CAS: 1007550-66-4
Poids moléculaire: 395.43
Clé InChI: RQOJVQWVCMDNQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzo[d][1,3]dioxole-carboxamide moiety. The structure includes a substituted pyrazole ring (with an o-tolyl group at position 2 and an oxide group at position 5) linked to a benzodioxole-carboxamide substituent.

Propriétés

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-12-4-2-3-5-16(12)23-19(14-9-28(25)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOJVQWVCMDNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H19N3O2SC_{16}H_{19}N_{3}O_{2}S. The compound features a thieno[3,4-c]pyrazole core structure that is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Recent studies have demonstrated that thienopyrazole derivatives exhibit significant antioxidant properties. For instance, a study highlighted the effectiveness of newly synthesized thieno[2,3-c]pyrazole compounds in protecting red blood cells from oxidative damage induced by 4-nonylphenol in Clarias gariepinus (African catfish) . The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds.

TreatmentControl4-NonylphenolThienopyrazole Compound
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.03

This table illustrates the significant reduction in altered erythrocytes when treated with thienopyrazole compounds compared to control and 4-nonylphenol groups.

2. Anti-inflammatory Activity

Thienopyrazoles have been reported to possess anti-inflammatory properties. They inhibit phosphodiesterase enzymes (such as PDE7), which play a crucial role in inflammatory responses . This inhibition can lead to reduced inflammation and may be beneficial in treating various inflammatory diseases.

3. Antimicrobial and Anticancer Activities

The compound's structure suggests potential antimicrobial and anticancer activities. Pyrazole derivatives are known for their broad-spectrum antimicrobial effects and have been explored as anticancer agents due to their ability to interfere with cancer cell proliferation . The specific mechanisms involve apoptosis induction and cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound may neutralize free radicals, thus preventing oxidative stress.
  • Enzyme Inhibition : By inhibiting specific enzymes involved in inflammation and cell proliferation, it can modulate various biological pathways.

Case Studies

In a study focused on the antioxidant effects of thienopyrazoles on erythrocytes of Clarias gariepinus, it was found that treatment with these compounds significantly mitigated the toxic effects of environmental pollutants like 4-nonylphenol . The results indicated that thienopyrazoles could serve as protective agents against oxidative damage in aquatic organisms.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analog: N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Key Similarities :

  • Shared Thieno-Pyrazole Core: Both compounds contain the thieno[3,4-c]pyrazole scaffold, which is known for its stability and ability to participate in hydrogen bonding via the oxido group .
  • Substituent at Position 2 : The o-tolyl (2-methylphenyl) group is present in both structures, suggesting similar steric and electronic environments at this position.

Key Differences :

  • Carboxamide vs. Propionamide : The target compound features a benzo[d][1,3]dioxole-5-carboxamide substituent, whereas the analog in has a simpler propionamide group. The benzodioxole moiety may enhance π-π stacking interactions and metabolic stability compared to the aliphatic propionamide .

Table 1: Structural and Functional Comparison

Property Target Compound N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Core Structure Thieno[3,4-c]pyrazole with oxido group Thieno[3,4-c]pyrazole with oxido group
Substituent at Position 3 Benzo[d][1,3]dioxole-5-carboxamide Propionamide
Aromaticity Higher (due to benzodioxole) Lower
Potential Solubility Likely reduced (bulky aromatic substituent) Higher (aliphatic chain)
Synthetic Accessibility More complex synthesis (multiple fused rings) Simpler synthesis
Carboxamide-Class Analog: 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Key Similarities :

  • Benzodioxole-Carboxamide Motif : Both compounds share the benzo[d][1,3]dioxole-5-carboxamide group, which is associated with enhanced binding affinity in kinase inhibitors due to its planar aromatic system .

Key Differences :

  • Core Heterocycle: The patent compound in has a pyridine-dihydropyridinone core, while the target compound uses a thieno-pyrazole scaffold.
  • Substituent Complexity : The patent compound includes a chloro group, methoxyazetidine, and methylthio substituents, which likely improve target selectivity but reduce metabolic stability compared to the simpler o-tolyl group in the target compound .

Table 2: Pharmacokinetic and Physicochemical Inference

Parameter Target Compound Patent Compound ()
Molecular Weight ~400-450 g/mol (estimated) ~600-650 g/mol (reported)
LogP Moderate (predicted ~3.0) Higher (predicted ~4.5 due to chloro and methylthio groups)
Metabolic Stability Likely moderate (benzodioxole may resist oxidation) Lower (complex substituents increase susceptibility to CYP450 enzymes)
Crystallinity Not reported High (patent emphasizes crystalline forms)

Research Implications and Limitations

  • Structural Insights : The benzodioxole-carboxamide group in the target compound may confer advantages in target binding over simpler analogs like the propionamide derivative , but its bulkiness could limit bioavailability.
  • Data Gaps: No direct pharmacological or crystallographic data are available for the target compound. Comparisons rely on structural extrapolation from analogs in and .
  • Future Directions : Synthesis and characterization (e.g., X-ray crystallography, solubility assays) are critical to validate hypotheses derived from these comparisons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.